molecular formula C13H18O4S B8407566 (oxan-3-yl)methyl 4-methylbenzene-1-sulfonate

(oxan-3-yl)methyl 4-methylbenzene-1-sulfonate

Cat. No.: B8407566
M. Wt: 270.35 g/mol
InChI Key: LJSIACTVUWWJNX-UHFFFAOYSA-N
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Description

(oxan-3-yl)methyl 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C13H18O4S. It is a derivative of tetrahydropyran and is often used in organic synthesis due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (oxan-3-yl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of tetrahydropyran derivatives with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(oxan-3-yl)methyl 4-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrahydropyran derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

(oxan-3-yl)methyl 4-methylbenzene-1-sulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for alcohols.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (oxan-3-yl)methyl 4-methylbenzene-1-sulfonate involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used.

Comparison with Similar Compounds

Similar Compounds

  • (tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate
  • (tetrahydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate
  • (tetrahydro-2H-pyran-3-yl)methyl benzenesulfonate

Uniqueness

(oxan-3-yl)methyl 4-methylbenzene-1-sulfonate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to its analogs. The position of the substituents on the tetrahydropyran ring and the presence of the 4-methyl group on the benzenesulfonate moiety contribute to its unique chemical properties and applications.

Properties

Molecular Formula

C13H18O4S

Molecular Weight

270.35 g/mol

IUPAC Name

oxan-3-ylmethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C13H18O4S/c1-11-4-6-13(7-5-11)18(14,15)17-10-12-3-2-8-16-9-12/h4-7,12H,2-3,8-10H2,1H3

InChI Key

LJSIACTVUWWJNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCOC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (tetrahydropyran-3-yl)-methanol (Matrix, 1.67 g, 14.4 mmol) in 15 mL of CH2Cl2 and 15 mL of pyridine was added p-toluenesulfonyl chloride (2.9 g, 15.1 mmol) in portions over 10 minutes. The mixture stirred at ambient temperature for 18 hours and was quenched with 10 mL of saturated, aqueous NaHCO3. The layers were separated and the aqueous phase was extracted three 5 mL of portions of CH2Cl2. The combined organic extracts were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. Purification via column chromatography (SiO2, 70% hexanes in ethyl acetate) afforded the title compound. MS (DCI/NH3) m/z 288 (M+NH4)+.
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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